2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)propanoic acid
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Overview
Description
2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)propanoic acid is a complex organic compound that features a benzo[d][1,3]dioxole moiety fused to a pyridazinone ring, with a propanoic acid side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)propanoic acid typically involves multi-step organic reactions One common route starts with the preparation of the benzo[d][1,3]dioxole derivative, followed by its condensation with a suitable pyridazinone precursor
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to optimize reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s structure allows it to interact with various biological targets, making it a candidate for drug discovery and development.
Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases, including cancer and inflammatory conditions.
Industry: The compound’s unique properties make it useful in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)propanoic acid involves its interaction with specific molecular targets. The benzo[d][1,3]dioxole and pyridazinone moieties allow it to bind to enzymes or receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)acetic acid
- 2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)butanoic acid
Uniqueness
Compared to similar compounds, 2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)propanoic acid offers a unique combination of structural features that enhance its reactivity and potential applications. The presence of the propanoic acid side chain, in particular, provides additional sites for chemical modification, making it a versatile intermediate in synthetic chemistry.
Properties
IUPAC Name |
2-[3-(1,3-benzodioxol-5-yl)-6-oxopyridazin-1-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O5/c1-8(14(18)19)16-13(17)5-3-10(15-16)9-2-4-11-12(6-9)21-7-20-11/h2-6,8H,7H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLJOARCDJKZJJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1C(=O)C=CC(=N1)C2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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